

2-Bromo-5-fluoroaniline: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest		
Compound Name:	2-Bromo-5-fluoroaniline	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluoroaniline is a halogenated aromatic amine that has emerged as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an amino group on a benzene ring, provides multiple reactive sites for a diverse range of chemical transformations. This trifunctional nature allows for the strategic and regioselective introduction of various functionalities, making it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. This guide provides a comprehensive overview of the properties, synthesis, and key applications of **2-Bromo-5-fluoroaniline**, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical Properties

2-Bromo-5-fluoroaniline is a solid at room temperature, typically appearing as a pale yellow to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Bromo-5-fluoroaniline



Property	Value
CAS Number	1003-99-2[2]
Molecular Formula	C ₆ H ₅ BrFN[3]
Molecular Weight	190.01 g/mol [2][3]
Melting Point	43-47 °C[2]
Appearance	Pale yellow to off-white solid[4]
Solubility	Moderately soluble in organic solvents, limited solubility in water.[1]

Synthesis of 2-Bromo-5-fluoroaniline

The most common and efficient methods for the synthesis of **2-Bromo-5-fluoroaniline** involve the reduction of a nitrobenzene precursor.[5] Both chemical reduction and catalytic hydrogenation are widely employed.[5][6] A patented method describes a high-yield synthesis starting from 4-fluoroaniline.[2]

Synthesis via Reduction of 2-Bromo-5-fluoronitrobenzene

A prevalent laboratory-scale synthesis involves the reduction of 2-bromo-5-fluoronitrobenzene using iron powder in an acidic medium.[3]

Experimental Protocol:

To a solution of 1-bromo-4-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol) in a mixture of acetic acid and ethanol (20 mL/20 mL), iron powder is added in one portion at room temperature.[3] The mixture is degassed with nitrogen for 5 minutes and then refluxed for 2 hours.[3] A portion of the solvents is removed under reduced pressure. The residue is then partitioned between 10N aqueous sodium hydroxide (200 mL) and diethyl ether (200 mL).[3] The organic layer is separated, washed with water (50 mL) and brine (50 mL), dried over magnesium sulfate, and concentrated in vacuo to yield the product as a light tan oil in quantitative yield.[3]

Table 2: Synthesis of **2-Bromo-5-fluoroaniline**



Starting Material	Reagents and Conditions	Product	Yield	Reference
1-Bromo-4- fluoro-2- nitrobenzene	Fe, HOAc/EtOH, reflux, 2 h	2-Bromo-5- fluoroaniline	Quantitative	[3]
2-Bromo-5- fluoronitrobenzen e	Iron powder, acetic acid, ethanol, water, reflux	2-Bromo-5- fluoroaniline	98.9%	[2]

Applications in Organic Synthesis

The strategic placement of the amino, bromo, and fluoro groups on the aromatic ring makes **2-Bromo-5-fluoroaniline** a versatile substrate for a variety of organic transformations. It is a key intermediate in the synthesis of pharmaceuticals, including the antitumor drug Phortress, and agrochemicals.[7][8]

Cross-Coupling Reactions

The bromine atom in **2-Bromo-5-fluoroaniline** is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. While specific examples with **2-Bromo-5-fluoroaniline** are not readily available in the provided search results, a general protocol for the coupling of ortho-bromoanilines can be adapted.

Generalized Experimental Protocol (based on similar substrates):

To an oven-dried reaction vessel are added **2-Bromo-5-fluoroaniline** (1.0 mmol), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₃PO₄ or K₂CO₃ (2.0-3.0 equiv). The vessel is sealed and purged with an inert gas (e.g., Argon). Anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, or DMF) is added. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and



washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Table 3: Representative Suzuki-Miyaura Coupling Conditions (for analogous bromopyridines)

Catalyst (mol%)	Ligand (mol%)	Base (equiv)	Solvent	Temperatur e (°C)	Typical Yields
Pd(OAc) ₂ (2)	None	K ₂ CO ₃ (2)	50% aq. Isopropanol	80	Good to Excellent
Pd(PPh ₃) ₄ (5)		K ₃ PO ₄ (2.2)	1,4- Dioxane/H ₂ O (4:1)	90	Moderate to Good
Pd ₂ (dba) ₃ (1- 1.5)	P(t-Bu)₃ (3- 4.5)	KF (3)	1,4-Dioxane	110	Good to Excellent

This reaction is a cornerstone for the formation of C-N bonds. A general protocol for the amination of a similar substrate, 2-Amino-5-bromo-4-methylpyridine, is provided below and can be adapted for **2-Bromo-5-fluoroaniline**.

Generalized Experimental Protocol (based on similar substrates):

In a dry Schlenk tube, **2-Bromo-5-fluoroaniline** (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (e.g., 2 mol%), a suitable phosphine ligand like Xantphos (e.g., 4 mol%), and a base such as Cs₂CO₃ (1.4 equiv) are combined. The tube is evacuated and backfilled with an inert gas. Anhydrous toluene is added, and the mixture is heated to 80-110 °C with vigorous stirring. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through Celite. The filtrate is concentrated, and the product is purified by chromatography.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.

Generalized Experimental Protocol:



To a solution of **2-Bromo-5-fluoroaniline** (1.0 equiv) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (e.g., 2.5-5 mol%), a copper(I) co-catalyst like CuI (e.g., 1-2.5 mol%), and a base such as triethylamine or diisopropylamine are added. The terminal alkyne (1.1-1.2 equiv) is then added, and the reaction is stirred at room temperature or with gentle heating. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by dilution with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentration. The product is then purified by column chromatography.

Synthesis of Heterocycles: The Precursor to Phortress

2-Bromo-5-fluoroaniline is a key starting material in the synthesis of the antitumor agent Phortress (NSC 703786). A critical step is the formation of a benzothiazole ring system.

Workflow for the Synthesis of a Phortress Precursor:

Caption: Synthesis of a 5-fluoronitrobenzothiazole precursor.

Diazotization and Sandmeyer-Type Reactions

The amino group of **2-Bromo-5-fluoroaniline** can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions. This allows for the introduction of a wide range of substituents, including halogens (Cl, I), cyano, and hydroxyl groups.

Generalized Experimental Protocol for Sandmeyer Bromination (as an example):

2-Bromo-5-fluoroaniline is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt. This solution is then added to a solution of copper(I) bromide in HBr. The reaction is allowed to warm to room temperature or heated gently to facilitate the displacement of the diazonium group with bromine. The product is then extracted with an organic solvent, washed, dried, and purified.

Role in Drug Discovery: The CYP1A1 Signaling Pathway







The antitumor activity of Phortress, derived from **2-Bromo-5-fluoroaniline**, is linked to its interaction with the Aryl Hydrocarbon Receptor (AhR) and the subsequent induction of the cytochrome P450 enzyme CYP1A1.

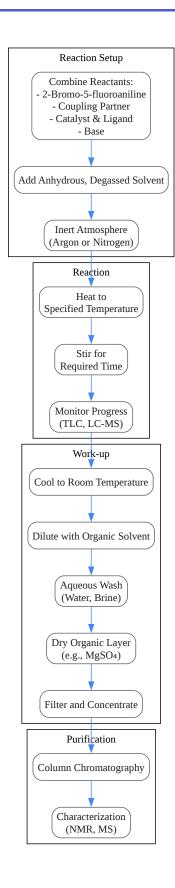
Caption: The CYP1A1 signaling pathway induced by Phortress.

Phortress, or its active metabolites, binds to the AhR complex in the cytoplasm, causing a conformational change and dissociation of heat shock proteins. The activated AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) on the DNA, leading to the transcription of the CYP1A1 gene. The resulting CYP1A1 enzyme metabolizes Phortress into a reactive electrophilic species that forms adducts with DNA, ultimately triggering apoptosis in cancer cells.

General Experimental Workflow

The following diagram illustrates a general workflow for a typical cross-coupling reaction using **2-Bromo-5-fluoroaniline**, from reaction setup to product isolation.





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Caption: General workflow for a cross-coupling reaction.



Conclusion

2-Bromo-5-fluoroaniline is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide array of chemical transformations, providing access to a diverse range of complex molecules. The applications of this compound in the synthesis of pharmaceuticals, such as the antitumor agent Phortress, highlight its significance in drug discovery and development. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists, facilitating the effective utilization of **2-Bromo-5-fluoroaniline** in their synthetic endeavors. As the demand for novel and complex organic molecules continues to grow, the importance of versatile building blocks like **2-Bromo-5-fluoroaniline** in modern organic synthesis is set to increase.

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